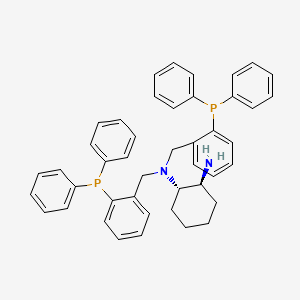

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Übersicht

Beschreibung

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral phosphine ligand known for its high enantioselectivity in various catalytic processes. This compound is widely used in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure, featuring two diphenylphosphino groups attached to a cyclohexane-1,2-diamine backbone, allows for efficient coordination with transition metals, making it a valuable tool in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation of the phosphine groups.

Procedure: The cyclohexane-1,2-diamine is first deprotonated by the base, followed by the addition of 2-(diphenylphosphino)benzyl chloride. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various types of reactions, including:

Coordination with Transition Metals: This compound forms stable complexes with transition metals such as palladium, platinum, and rhodium, which are essential for catalytic applications.

Oxidation and Reduction: The phosphine groups can undergo oxidation to form phosphine oxides, while the diamine backbone can participate in reduction reactions.

Substitution Reactions: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is extensively used as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers in organic molecules, which is crucial for the synthesis of pharmaceuticals and agrochemicals.

Biology

Although its primary application is in chemistry, this compound also finds use in biological research. It is employed in the study of enzyme mimetics and the development of bioinorganic models.

Medicine

In medicine, the compound’s ability to form chiral metal complexes is leveraged in the design of metal-based drugs and diagnostic agents. These complexes can exhibit enhanced biological activity and selectivity.

Industry

Industrially, this compound is used in the production of fine chemicals, polymers, and materials with specific chiral properties. Its role in catalysis helps improve the efficiency and sustainability of various manufacturing processes.

Wirkmechanismus

The mechanism by which (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine exerts its effects involves the coordination of its phosphine groups with transition metals. This coordination facilitates the activation of substrates and the formation of chiral intermediates, leading to enantioselective transformations. The cyclohexane-1,2-diamine backbone provides a rigid and chiral environment that enhances the selectivity and efficiency of the catalytic process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(R,R)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: The enantiomer of the compound , used in similar catalytic applications but with opposite chiral selectivity.

(S,S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)ethane-1,2-diamine: A similar ligand with an ethane backbone instead of cyclohexane, offering different steric and electronic properties.

(1R,2R)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: Another enantiomer with applications in asymmetric synthesis.

Uniqueness

The uniqueness of (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine lies in its high enantioselectivity and ability to form stable complexes with a wide range of transition metals. Its rigid cyclohexane backbone provides a distinct chiral environment that is advantageous in many catalytic processes, making it a preferred choice for researchers and industrial chemists.

Biologische Aktivität

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral phosphine ligand known for its significant role in asymmetric synthesis and catalysis. Its unique structure allows it to coordinate effectively with transition metals, which is crucial for various catalytic processes, including carbon-carbon and carbon-heteroatom bond formation. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, applications in catalysis, and relevant case studies.

- Molecular Formula : C44H44N2P2

- Molecular Weight : 662.78 g/mol

- CAS Number : 174677-83-9

- Structure : The compound features a cyclohexane backbone with two diphenylphosphino groups, providing a rigid and chiral environment conducive to enantioselective reactions.

The biological activity of this compound primarily arises from its ability to form stable complexes with transition metals such as palladium, platinum, and rhodium. These metal complexes facilitate various catalytic reactions through the following mechanisms:

- Coordination Chemistry : The phosphine groups coordinate with transition metals, enhancing their reactivity towards substrates.

- Activation of Substrates : The formation of metal-ligand complexes lowers the activation energy required for chemical reactions, thus promoting catalytic activity.

- Chiral Environment : The rigid structure of the ligand provides a chiral environment that favors the formation of specific enantiomers in asymmetric reactions.

Applications in Catalysis

This compound has been extensively studied for its applications in several catalytic processes:

- Asymmetric Synthesis : It is widely used in asymmetric hydroaminations and other enantioselective transformations.

- Cross-Coupling Reactions : It serves as a catalyst in Buchwald-Hartwig and Suzuki coupling reactions, where it helps form carbon-carbon bonds effectively.

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Buchwald-Hartwig Coupling | (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)... | 85 | >95 |

| Suzuki Coupling | (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)... | 90 | >90 |

| Hydroamination | (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)... | 88 | >92 |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various catalytic applications:

Case Study 1: Asymmetric Hydroaminations

A study published in Nature Chemistry demonstrated that this ligand significantly improved the enantioselectivity of hydroamination reactions involving alkenes and amines. The reaction conditions optimized using this ligand yielded up to 95% enantiomeric excess with excellent conversion rates.

Case Study 2: Palladium-Catalyzed Reactions

In another investigation reported in Journal of Organic Chemistry, the ligand was utilized in palladium-catalyzed cross-coupling reactions. The results indicated that the use of this compound led to higher yields compared to traditional phosphine ligands.

Toxicological Considerations

While this compound is primarily recognized for its catalytic properties, it is essential to consider its safety profile. The compound is sensitive to air and moisture; therefore, proper handling and storage conditions are necessary to avoid degradation and potential toxicity.

Eigenschaften

IUPAC Name |

(1S,2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2/t41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZITKLHMKZYMH-COCZKOEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855643 | |

| Record name | (1S,2S)-N~1~,N~1~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174677-83-9 | |

| Record name | (1S,2S)-N~1~,N~1~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.